

2,2-Dimethyl-3-heptanone chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-3-heptanone

Cat. No.: B099860

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2,2-Dimethyl-3-heptanone**

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,2-Dimethyl-3-heptanone**, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its core properties, detailed experimental protocols for characterization, and a logical workflow for its identification.

Core Chemical and Physical Properties

2,2-Dimethyl-3-heptanone is an aliphatic ketone. Its structure consists of a heptanone backbone with two methyl groups attached to the second carbon atom.

Table 1: Summary of Quantitative Data for **2,2-Dimethyl-3-heptanone**

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O	[1] [2] [3] [4]
Molecular Weight	142.24 g/mol	[1] [2]
IUPAC Name	2,2-dimethylheptan-3-one	[1]
CAS Number	19078-97-8	[1] [2]
Boiling Point (Normal)	Data not explicitly available in search results.	
Density	Data not explicitly available in search results.	
Kovats Retention Index (Standard non-polar)	963 - 967	[1]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of **2,2-Dimethyl-3-heptanone**.

- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for **2,2-Dimethyl-3-heptanone**, which is essential for determining its molecular weight and fragmentation pattern.[\[2\]](#) The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[\[1\]](#)
- Infrared (IR) Spectroscopy: The vapor phase IR spectrum provides information about the functional groups present in the molecule, most notably the carbonyl (C=O) stretch characteristic of ketones.[\[1\]](#)[\[3\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **2,2-Dimethyl-3-heptanone**.

Determination of Boiling Point (Capillary Method)

This method is a standard procedure for determining the boiling point of a liquid organic compound.[\[5\]](#)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Melting point apparatus with a heating block
- Small test tube or sample vial
- Capillary tube, sealed at one end
- Thermometer

Procedure:

- A small amount of the **2,2-Dimethyl-3-heptanone** sample is placed into the small test tube.
- A capillary tube, with its open end downwards, is placed into the test tube containing the sample.
- The assembly is placed in a heating block of a melting point apparatus.
- The sample is heated slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
- Heating is continued until a steady stream of bubbles emerges from the capillary tube.
- The heat is then turned off, and the sample is allowed to cool slowly.
- The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the external pressure.[\[5\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds.

Objective: To separate **2,2-Dimethyl-3-heptanone** from a mixture and obtain its mass spectrum for identification.

Instrumentation:

- Gas Chromatograph equipped with a mass spectrometer detector.
- Capillary column suitable for separating ketones (e.g., HP-5MS).[\[6\]](#)

Procedure:

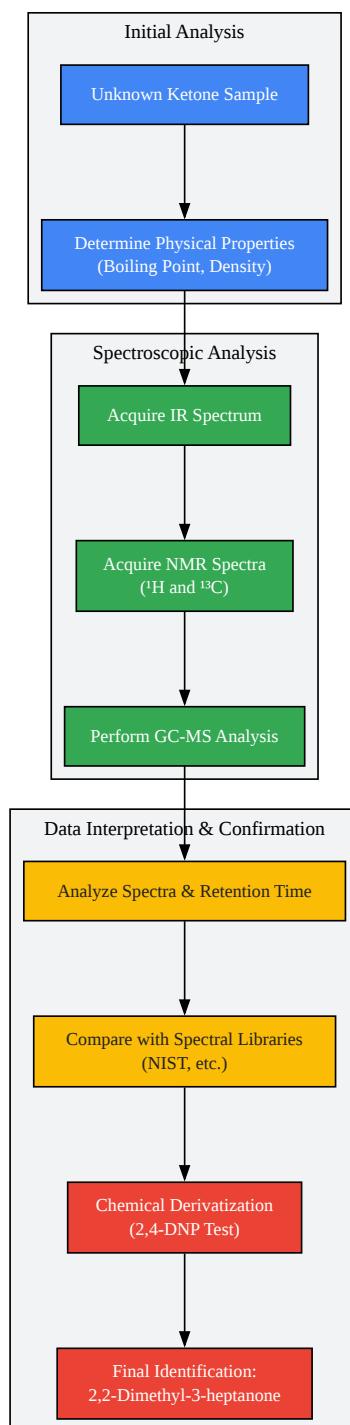
- Sample Preparation: A dilute solution of **2,2-Dimethyl-3-heptanone** is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).
- Injection: A small volume (typically 1 μ L) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample.
- Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the capillary column. The column temperature is programmed to increase over time to facilitate the separation of components based on their boiling points and interactions with the stationary phase. A typical temperature program might be an initial temperature of 70°C, ramped up to 280°C at a rate of 10°C/min.[\[6\]](#)
- Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), fragmented, and the resulting ions are separated based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, is compared to a library of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.[\[2\]](#) The retention time from the gas chromatogram also aids in identification.

Identification via 2,4-Dinitrophenylhydrazine Derivatization

This classical chemical test is used to confirm the presence of a carbonyl group in an aldehyde or ketone.

Objective: To form a solid, colored derivative of **2,2-Dimethyl-3-heptanone** for identification purposes.

Reagents:


- **2,2-Dimethyl-3-heptanone** sample
- 2,4-Dinitrophenylhydrazine (Brady's reagent) solution
- Ethanol or other suitable solvent

Procedure:

- Dissolve a small amount of the **2,2-Dimethyl-3-heptanone** sample in a minimal amount of ethanol in a test tube.
- Add a few drops of the 2,4-dinitrophenylhydrazine reagent to the solution.
- Shake the mixture well. The formation of a yellow, orange, or red precipitate (a 2,4-dinitrophenylhydrazone) indicates a positive test for a carbonyl group.[7][8]
- If no precipitate forms immediately, the mixture can be gently warmed in a water bath.[7]
- The solid derivative can be isolated by filtration, recrystallized, and its melting point determined for further confirmation of the identity of the original ketone.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a sample suspected to be **2,2-Dimethyl-3-heptanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification of **2,2-Dimethyl-3-heptanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dimethyl-3-heptanone | C9H18O | CID 140472 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-3-heptanone [webbook.nist.gov]
- 3. 2,2-Dimethyl-3-heptanone [webbook.nist.gov]
- 4. 2,2-Dimethyl-3-heptanone [webbook.nist.gov]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. 2.4. Serum ketone body determination by gas chromatography–mass spectrometry (GC-MS) [bio-protocol.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- To cite this document: BenchChem. [2,2-Dimethyl-3-heptanone chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099860#2-2-dimethyl-3-heptanone-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com